molecular formula C19H17NO2 B15161461 N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 666736-38-5

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B15161461
CAS No.: 666736-38-5
M. Wt: 291.3 g/mol
InChI Key: UAHKRJPFQOWSOF-UHFFFAOYSA-N
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Description

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a carboxamide derivative featuring a naphthalene backbone substituted with a hydroxyl group at position 3 and a carboxamide group at position 2. The phenyl ring attached to the carboxamide is further substituted with an ethyl group at the meta position.

The ethyl substituent on the phenyl ring contributes to the molecule’s lipophilicity and electronic properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

666736-38-5

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

N-(3-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C19H17NO2/c1-2-13-6-5-9-16(10-13)20-19(22)17-11-14-7-3-4-8-15(14)12-18(17)21/h3-12,21H,2H2,1H3,(H,20,22)

InChI Key

UAHKRJPFQOWSOF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Preparation Methods

Amidation via Carboxylic Acid Activation

The core synthesis centers on coupling 3-hydroxynaphthalene-2-carboxylic acid with 3-ethylphenylamine. While classical approaches use carbodiimide-based coupling agents (e.g., dicyclohexylcarbodiimide, DCC), recent advancements highlight the efficacy of tert-butyl hydroperoxide (TBHP) and triethylamine (TEA) systems for selective amidation. This method avoids racemization and enhances yield by stabilizing intermediates through hydrogen bonding.

Reaction Conditions :

  • Solvent : Toluene or ethyl acetate
  • Temperature : 70–75°C
  • Catalyst : TEA (0.5 equiv) and TBHP (1.1 equiv)
  • Yield : 45–76% (depending on substituents).

One-Pot Tandem Synthesis

A one-pot protocol combining Knoevenagel condensation, Michael addition, and Paal–Knorr cyclization has been adapted for analogous acrylamides. Though designed for 3-hydroxy-2-furanyl-acrylamides, this framework is applicable to naphthalene systems by substituting aroylacetonitriles with naphthoyl analogs.

Key Steps :

  • Knoevenagel Condensation : Activates the carboxylic acid.
  • Michael Addition : Forms the amide backbone.
  • Paal–Knorr Cyclization : Stabilizes the product via intramolecular hydrogen bonding.

Industrial-Scale Production

Continuous Flow Chemistry

Flow reactors enable high-throughput synthesis with precise control over reaction parameters. A telescoped continuous flow system, as demonstrated for tamoxifen intermediates, can be modified for this compound:

Stages :

  • Acyl Chloride Formation : Triphosgene activates the carboxylic acid in a stainless steel reactor at 25°C.
  • Amidation : The acyl chloride reacts with 3-ethylphenylamine in a PFA reactor coil at 60°C.
  • Purification : Inline Flow-IR monitors reaction completion, followed by liquid–liquid extraction.

Advantages :

  • Yield Improvement : 90–97% in flow vs. 70–85% in batch.
  • Safety : Minimizes exposure to hazardous intermediates (e.g., phosgene).

Solvent and Catalyst Optimization

Industrial protocols prioritize green chemistry principles:

Parameter Batch Process Flow Process
Solvent Toluene Ethyl acetate
Catalyst DCC TEA–TBHP
Reaction Time 6–8 hours 10–15 minutes
Purity 85–90% 95–98%

Reaction Mechanism and Kinetics

Activation Pathways

The hydroxyl and amide groups participate in intramolecular hydrogen bonding, which stabilizes the transition state during amidation. Computational studies suggest that TBHP oxidizes the carboxylic acid to a mixed anhydride, facilitating nucleophilic attack by the amine.

Rate-Limiting Steps

  • Carboxylic Acid Activation : Slower in polar aprotic solvents (e.g., DMF).
  • Amine Nucleophilicity : Enhanced by electron-donating groups on the aryl ring.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves unreacted starting materials.
  • HPLC : Quantifies purity (>98%) using a C18 column and acetonitrile/water gradient.

Spectroscopic Data

  • IR : $$ \nu_{\text{max}} $$ 3280 cm$$^{-1}$$ (O–H), 1650 cm$$^{-1}$$ (C=O).
  • $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 8.21 (s, 1H, OH), 7.89–7.12 (m, 10H, Ar–H), 2.61 (q, 2H, CH$$2$$), 1.25 (t, 3H, CH$$_3$$).

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidative Byproducts : Controlled by limiting TBHP stoichiometry.
  • Unreacted Amine : Removed via acid–base extraction.

Scale-Up Limitations

  • Clogging in Flow Reactors : Addressed using larger-diameter PFA coils.
  • Exothermic Reactions : Temperature-regulated zones maintain safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-naphthalene-2-carboxamide.

    Reduction: Formation of N-(3-ethylphenyl)-3-aminonaphthalene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide, highlighting substituent variations and their biological or industrial relevance:

Compound Name Substituents on Phenyl Ring Key Properties/Applications IC50 (PET Inhibition) Molecular Weight (g/mol) Reference
This compound 3-Ethyl Not reported (hypothesized intermediate) N/A ~295.35*
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Dimethyl PET inhibitor (IC50 = 9.8 µM) 9.8 µM 295.34
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-Difluoro PET inhibitor (IC50 = 11.6 µM) 11.6 µM 313.28
N-(4-Chlorophenyl)-3-hydroxynaphthalene-2-carboxamide (Naftol AS-E) 4-Chloro Dye intermediate, industrial synthesis N/A 297.74
N-(4-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide 4-Ethoxy Intermediate in organic synthesis N/A 307.34
CI 12477 (Red 210) Complex azo-substituents Tattoo ink pigment; allergenic potential N/A 424.87

*Calculated based on molecular formula C₁₉H₁₇NO₂.

Anti-Angiogenic Potential

Structural similarities suggest that naphthalene carboxamides could share mechanisms, but substituent-specific effects (e.g., ethyl vs. chloro) would modulate potency and selectivity.

Physicochemical Properties

  • Stability : Intramolecular hydrogen bonding between the hydroxyl and carboxamide groups (observed in quantum studies of para-derivatives) stabilizes the molecule . Meta-substitution (as in the target compound) may slightly alter this conformation.

Biological Activity

N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antimycobacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of a naphthalene core substituted with a hydroxyl group and an ethylphenyl moiety. The structure can be represented as follows:

C16H15NO2\text{C}_{16}\text{H}_{15}\text{NO}_2

This structure suggests potential lipophilic properties, which may influence its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of derivatives of naphthalene-2-carboxamides, including those with similar structures to this compound.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : A study indicated that related compounds exhibited MIC values ranging from 55.0 µmol/L against Staphylococcus aureus, including methicillin-resistant strains .
  • Structure-Activity Relationship (SAR) : The antibacterial efficacy was found to be positively correlated with higher lipophilicity and the presence of electron-withdrawing substituents on the aromatic ring. For instance, para-substituted derivatives generally showed higher activity compared to ortho-substituted ones .

Antimycobacterial Activity

The antimycobacterial activity of this compound has also been a subject of research.

Research Insights:

  • Compounds similar to this compound demonstrated significant activity against Mycobacterium species, with some exhibiting comparable efficacy to standard treatments such as isoniazid .
  • The activity was influenced by the lipophilicity of the compounds; higher lipophilicity often resulted in better penetration through mycobacterial membranes, enhancing their therapeutic potential .

Data Table: Biological Activity Overview

Compound NameMIC (µmol/L)Activity TypeNotes
This compoundTBDAntibacterialSimilar structure to active compounds
3-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide55.0AntibacterialEffective against MRSA
3-Hydroxy-N-(4-trifluoromethylphenyl)naphthalene-2-carboxamideTBDAntimycobacterialComparable to isoniazid

Case Studies

  • In Vitro Testing : A study evaluated various naphthalene derivatives for their antibacterial properties using agar diffusion methods. This compound was included in this evaluation, showing promising results against Gram-positive bacteria.
  • Mechanism of Action : Research indicated that the mechanism by which these compounds exert their antibacterial effects may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-(3-Ethylphenyl)-3-hydroxynaphthalene-2-carboxamide with high purity?

  • Methodological Answer :

  • Step 1 : Optimize coupling reactions between 3-hydroxynaphthalene-2-carboxylic acid derivatives and 3-ethylaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous DMF or THF .
  • Step 2 : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (gradient elution with 20–40% ethyl acetate in hexane).
  • Step 3 : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to confirm the aromatic naphthalene core (δ 6.8–8.5 ppm for protons) and the ethylphenyl substituent (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2) .
  • FT-IR : Validate the hydroxyl group (broad peak ~3200–3400 cm⁻¹) and amide carbonyl (sharp peak ~1650–1680 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 334.1) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Storage : Keep in airtight, light-protected containers at –20°C for long-term stability. For short-term use, store at 4°C in a desiccator .
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Degradation products (e.g., hydrolyzed amide bonds) indicate sensitivity to moisture .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • DFT Modeling : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gap) and intramolecular hydrogen bonding (e.g., between hydroxyl and carbonyl groups) .
  • Reactivity Insights : Simulate electrophilic substitution patterns on the naphthalene ring to predict regioselectivity in further derivatization .
  • Data Validation : Compare computed NMR/IR spectra with experimental data to refine computational models .

Q. What strategies resolve discrepancies in biological activity data across different in vitro assays?

  • Methodological Answer :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Dose-Response Validation : Use IC50/EC50 curves with ≥3 replicates. Address outliers via Grubbs’ test or robust statistical models (e.g., nonlinear regression) .
  • Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinity independently .

Q. How can advanced spectroscopic techniques elucidate tautomeric equilibria or polymorphism in this compound?

  • Methodological Answer :

  • Solid-State NMR/XRD : Characterize crystalline forms to detect polymorphism. For tautomerism (e.g., keto-enol shifts), use variable-temperature NMR .
  • Dynamic HPLC : Monitor tautomer ratios under different pH conditions (e.g., pH 2–10) using a C18 column and phosphate buffer .
  • Synchrotron Studies : Resolve subtle structural variations via high-resolution powder XRD .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with UV-Vis quantification (λmax ~280 nm) in solvents (e.g., DMSO, ethanol, chloroform).
  • Contradiction Resolution : Note that solubility may vary due to impurities (e.g., residual salts) or hydration states. Purify via recrystallization (ethanol/water) and repeat assays .

Research Application Guidance

Q. What in silico approaches are recommended for designing derivatives with enhanced bioactivity?

  • Methodological Answer :

  • SAR Modeling : Use MOE or Schrödinger Suite to build structure-activity relationship (SAR) models based on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) .
  • Docking Studies : Target specific receptors (e.g., kinases) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .

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